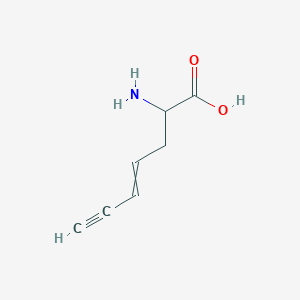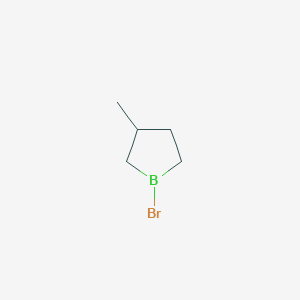
6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline is a chemical compound with the molecular formula C21H13Cl2N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to the quinoline core, making it a unique and interesting molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroaniline with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to form the intermediate Schiff base, which is then cyclized to form the quinoline core. The final product is obtained after purification through column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides, aryl halides
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Amine derivatives
Substitution: Functionalized quinoline derivatives with various substituents
科学研究应用
6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用机制
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death. It is also known to inhibit certain enzymes, which can interfere with cellular processes such as replication and transcription. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 6-Chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid
- 6,8-Dichloro-2-hydroxy-4-quinolinecarboxylic acid
- 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid
Uniqueness
6-Chloro-2-(4-chlorophenyl)-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a phenyl group enhances its reactivity and potential for various applications compared to other quinoline derivatives .
属性
CAS 编号 |
21923-45-5 |
|---|---|
分子式 |
C21H13Cl2N |
分子量 |
350.2 g/mol |
IUPAC 名称 |
6-chloro-2-(4-chlorophenyl)-4-phenylquinoline |
InChI |
InChI=1S/C21H13Cl2N/c22-16-8-6-15(7-9-16)21-13-18(14-4-2-1-3-5-14)19-12-17(23)10-11-20(19)24-21/h1-13H |
InChI 键 |
DRQSSQYBPLZPMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



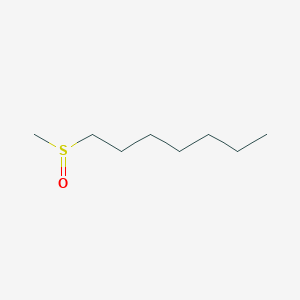
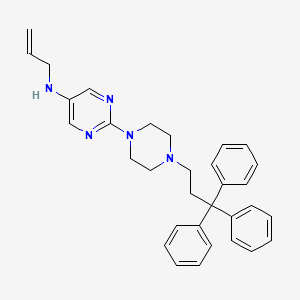
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)


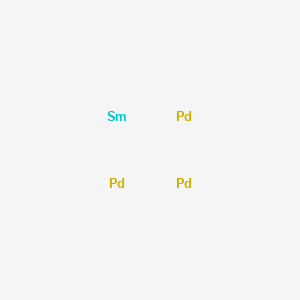
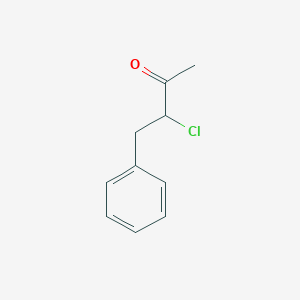



![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
